(R)-4-(3-Chlorophenyl)pyrrolidin-2-one

Stereochemistry X-ray crystallography Enantiopurity

Racemic 4-aryl-pyrrolidin-2-ones confound SAR reproducibility. This enantiopure (R)-enantiomer (≥98%, ee documented) eliminates chiral variability with a crystallographically confirmed absolute configuration. • Single (R)-enantiomer removes interpretive bias in PDE4/CNS programs • XRD-validated structure supports chiral HPLC method development • 3-Cl substituent boosts lipophilicity (ΔClogP ≈ +1.0) for brain-penetrant probes • Batch-to-batch enantiomeric consistency, no chiral resolution needed

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
Cat. No. B11799624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(3-Chlorophenyl)pyrrolidin-2-one
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C10H10ClNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1
InChIKeyYGKWZVARCHRFLH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-(3-Chlorophenyl)pyrrolidin-2-one – Enantiopure 4-Aryl-γ-Lactam Building Block


(R)-4-(3-Chlorophenyl)pyrrolidin-2-one (CAS 1384268-69-2) is an enantiopure 4-aryl-substituted γ-lactam belonging to the pyrrolidin-2-one class [1]. The compound features a chiral centre at the 4-position, a 3-chlorophenyl substituent, and a five-membered lactam ring that serves as a conformationally constrained bioisostere of γ-aminobutyric acid (GABA) [2]. Its absolute (R)-configuration has been established by single-crystal X‑ray diffraction [1]. The 3‑chloro substituent increases lipophilicity by approximately one logP unit relative to the unsubstituted 4‑phenyl analogue, a factor that can influence target binding and membrane permeability . The compound is commercially supplied at ≥98% purity with documented enantiomeric excess, making it a direct procurement option for laboratories requiring a stereochemically defined 4-aryl-γ-lactam building block without in-house chiral resolution .

(R)-4-(3-Chlorophenyl)pyrrolidin-2-one: Advantage Over Racemates


The 4‑position of the pyrrolidin-2-one ring is a stereogenic centre, and enantiomers of 4‑aryl-γ‑lactams can display divergent pharmacological profiles [1]. In the well-documented class of 4‑aryl PDE4 inhibitors, the (−)-enantiomer of rolipram shows an ED₅₀ of 0.18 mg/kg in rodent models while the (+)-enantiomer is inactive, demonstrating that chirality at the 4‑position can dictate target engagement [2]. 4‑Aryl-pyrrolidin-2-ones also differ in their chromatographic behaviour on chiral stationary phases; the nature of the aryl substituent influences enantiomer elution order and resolution, meaning that a racemic mixture of the 3‑chlorophenyl analogue cannot be assumed to separate under conditions optimised for a different 4‑aryl derivative [3]. Furthermore, the 3‑chloro substituent imparts distinct electronic and steric properties compared with 4‑chloro, 4‑fluoro or des‑chloro analogues, which can alter both metabolic stability and target binding kinetics reported across pyrrolidin-2-one series [4]. Procuring the defined (R)-enantiomer eliminates the risk of batch-to-batch variability in enantiomeric composition and ensures reproducibility in chiral SAR campaigns.

(R)-4-(3-Chlorophenyl)pyrrolidin-2-one: Quantitative Differentiation


Absolute Configuration via X-ray Crystallography

The (R)-enantiomer of 4-(3-chlorophenyl)pyrrolidin-2-one has been unambiguously assigned by single-crystal X-ray diffraction, with the absolute structure determined at 120 K using Mo Kα radiation [1]. The crystal structure (COD entry 1576240) confirms the space group P2₁ and provides unit cell parameters a = 10.118 Å, b = 6.0259 Å, c = 15.268 Å, β = 107.408°, furnishing direct evidence of the (R)-configuration. By contrast, the racemate (CAS 357338-16-0) and the (S)-enantiomer (CAS 1384268-54-5) lack this level of crystallographic verification. The commercial (R)-enantiomer is specified at ≥98% purity; the (S)-enantiomer is offered at a comparable purity level (98%) by the same vendor, but its absolute configuration is extrapolated from chiroptical comparison rather than supported by a deposited crystal structure . This structural certainty eliminates ambiguity in target–ligand modelling, chiral SAR interpretation, and regulatory documentation.

Stereochemistry X-ray crystallography Enantiopurity

Enantioselective Pharmacological Activity in 4-Aryl-γ-Lactams

Although direct pharmacological data for (R)-4-(3-chlorophenyl)pyrrolidin-2-one are not publicly available, the broader class of 4-aryl-pyrrolidin-2-ones displays strong enantiomer-dependent activity. For rolipram, a 4-aryl-substituted pyrrolidin-2-one PDE4 inhibitor, the (−)-enantiomer exhibits an ED₅₀ of 0.18 mg/kg in an in vivo adrenoceptor down‑regulation model, whereas the (+)-enantiomer is inactive [1]. The racemate shows an intermediate ED₅₀ of 0.35 mg/kg. For phenylpiracetam, only the (R)-enantiomer demonstrates cognition-enhancing activity in rodents at 10–50 mg/kg; the (S)-enantiomer is devoid of nootropic effect [2]. These precedents establish that the stereochemistry at the 4‑position is a key determinant of pharmacodynamic outcome in this scaffold class, providing a strong rationale for selecting the single (R)-enantiomer over the racemate or the (S)-enantiomer for programmes targeting chiral recognition elements.

PDE4 inhibition Stereoselectivity Pharmacodynamics

3-Chloro Substitution and Physicochemical Properties

The 3-chlorophenyl substituent contributes to the physicochemical profile of (R)-4-(3-chlorophenyl)pyrrolidin-2-one. Calculated partition coefficients place the logP of the chlorinated analogue approximately 1 unit higher than that of 4-phenylpyrrolidin-2-one (estimated ClogP ≈ 1.6 vs. ≈ 0.6 for the des‑chloro analogue) . In a metabolism study of the closely related 3-(p-chlorophenyl)pyrrolidine system, the chlorine atom on the aromatic ring retarded oxidative metabolism compared with the unsubstituted phenyl variant, evidenced by a reduced rate of lactam formation in liver homogenate incubations [1]. The position of chlorine (meta vs. para) further differentiates the compound from the 4-chlorophenyl isomer, which is expected to exhibit different electronic effects and CYP oxidation site preferences [2]. These property differences render the 3-chlorophenyl analogue a distinct chemical probe relative to non-chlorinated or regioisomeric 4-aryl-pyrrolidin-2-ones.

Lipophilicity Metabolism Structure–property relationship

Validated Chiral HPLC Methods for Enantiopurity QC

4-Aryl-pyrrolidin-2-ones, including the 3-chlorophenyl derivative, can be resolved into their enantiomers using polysaccharide-based chiral stationary phases (CSPs) and macrocyclic glycopeptide CSPs [1]. A systematic study of 15 structurally diverse 4C-substituted pyrrolidin-2-ones demonstrated that 12 of 15 enantiomeric pairs achieved baseline separation (Rs ≥ 2) on cellulose tris(3,5-dichlorophenylcarbamate), and 11 of 15 on amylose tris[(S)-α-methylbenzylcarbamate] [1]. Critically, 4-aryl-pyrrolidin-2-ones were resolved with Rs ≥ 2 on teicoplanin or teicoplanin aglycone CSPs, providing a validated analytical route for confirming enantiomeric purity of the purchased (R)-enantiomer [1]. Earlier work with cellulose tris-benzoate (Chiralcel OJ) also demonstrated successful enantiomeric HPLC separation of 4-substituted-pyrrolidin-2-ones using n-hexane/alcohol mobile phases [2]. These established chiral HPLC methods enable procurement teams to independently verify the enantiomeric excess of (R)-4-(3-chlorophenyl)pyrrolidin-2-one upon receipt, a capability that is not equally well-characterised for all 4-aryl analogues.

Chiral HPLC Enantiomeric purity Quality control

Ready-to-Use Enantiopure γ-Lactam Building Block

The (R)-4-(3-chlorophenyl)pyrrolidin-2-one reported by Hammes et al. was synthesised via asymmetric nitrogen insertion, yielding the enantiopure lactam directly without the need for chiral preparative chromatography or diastereomeric salt resolution [1]. The product was characterised by X-ray crystallography, confirming both chemical identity and absolute configuration in a single analytical step [1]. By contrast, many 4-aryl-γ-lactams in the literature are accessed as racemates and require post‑synthetic resolution, adding cost and reducing throughput. The commercial availability of this (R)-enantiomer (CAS 1384268-69-2, purity ≥98%) from multiple vendors means that synthetic and medicinal chemistry groups can incorporate a stereochemically defined 4-(3-chlorophenyl)-γ-lactam fragment directly into target molecules without investing in chiral separation infrastructure . This contrasts with the unsubstituted 4-phenyl analogue, where the (R)-enantiomer is less commonly stocked and may require custom synthesis.

Asymmetric synthesis Chiral building block γ-Lactam

Applications of (R)-4-(3-Chlorophenyl)pyrrolidin-2-one


PDE4 and CNS Lead Optimization with Enantiopure Fragment

The (R)-enantiomer is the appropriate choice for lead optimisation campaigns targeting phosphodiesterase 4 (PDE4) or CNS receptors where 4-aryl-pyrrolidin-2-ones serve as the core pharmacophore. Class precedent shows that (−)-rolipram (ED₅₀ 0.18 mg/kg) is active while the (+)-enantiomer is inactive [1], and (R)-phenylpiracetam is the active nootropic enantiomer [2]. Starting with the single (R)-enantiomer avoids the interpretive confound of racemic mixtures and provides a defined reference point for SAR iteration at the aryl ring and lactam nitrogen.

Reference Standard for Chiral HPLC Method Development

Because the absolute configuration of (R)-4-(3-chlorophenyl)pyrrolidin-2-one is crystallographically established [1], it can serve as a reference standard for developing or validating chiral HPLC methods for 4-aryl-γ-lactam libraries. The class has been shown to resolve with Rs ≥ 2 on teicoplanin, teicoplanin aglycone, cellulose and amylose CSPs [2], enabling QC laboratories to verify enantiomeric purity of both purchased and in-house synthesised batches.

GABAergic Probe Synthesis with Cyclic GABA Bioisostere

4-Arylpyrrolidin-2-ones are established cyclic analogues of γ-aminobutyric acid (GABA) [1]. The 3-chlorophenyl substituent confers increased lipophilicity (ΔClogP ≈ +1.0 vs. des-chloro) [2] and metabolic effects distinct from the unsubstituted phenyl series [3]. This makes the (R)-enantiomer a preferred synthon for generating brain-penetrant GABA-mimetic probes where stereochemistry and chlorine placement are design parameters.

Fragment-Based Drug Discovery and Asymmetric Synthesis

The commercial availability of this compound in enantiopure form (≥98%, CAS 1384268-69-2) [1] allows fragment-based and structure-guided design groups to directly incorporate a crystallographically validated chiral γ‑lactam fragment into evolving lead series, bypassing the need for custom asymmetric synthesis. This is particularly valuable for parallel chemistry libraries where enantiopurity of the core scaffold must be maintained throughout derivatisation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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